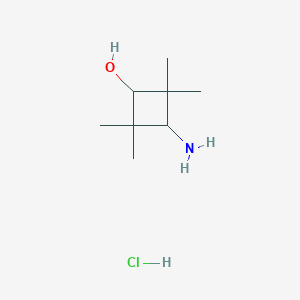

trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is characterized by its unique cyclobutane ring structure, which is substituted with amino and hydroxyl groups, as well as four methyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethylcyclobutanone with ammonia or an amine source, followed by reduction to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine .

Applications De Recherche Scientifique

Neuropharmacology

Recent studies have explored the role of cyclobutane derivatives in modulating ion channels, particularly TRPA1 (Transient Receptor Potential Ankyrin 1). The compound has shown promise as a selective chemical probe for investigating central nervous system (CNS) functions. For instance, analogs of trans-3-amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride have been utilized to develop TRPA1 antagonists that can penetrate the blood-brain barrier effectively .

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis due to its unique cyclobutane structure. It can be used to synthesize complex organic molecules through various reactions such as:

- Nucleophilic substitutions

- Cycloadditions

These reactions are essential for creating new pharmaceutical agents and materials with specific properties .

The biological activities of cyclobutane-containing compounds have been evaluated using computational prediction tools like PASS (Prediction of Activity Spectra for Substances). These assessments have indicated that this compound may possess various pharmacological effects, including antibacterial and antinociceptive properties .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .

Comparaison Avec Des Composés Similaires

2-Amino-2-methylpropanol: Similar in having an amino and hydroxyl group but lacks the cyclobutane ring structure.

Cyclobutanol: Shares the cyclobutane ring but lacks the amino and multiple methyl groups.

2,2,4,4-Tetramethylcyclobutanone: Similar ring structure but with a ketone group instead of amino and hydroxyl groups.

Uniqueness: 3-Amino-2,2,4,4-tetramethylcyclobutan-1-OL hydrochloride is unique due to its specific combination of functional groups and the cyclobutane ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Activité Biologique

trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol;hydrochloride (CAS No. 802276-99-9) is a cyclic amino alcohol that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by its four methyl groups and an amino group attached to a cyclobutane ring, which influences its interaction with biological targets.

- Molecular Formula : C8H17NO

- Molecular Weight : 143.23 g/mol

- IUPAC Name : rel-(1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutan-1-ol

- CAS Number : 802276-99-9

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions due to the presence of the amino and hydroxyl groups. These interactions can modulate various biochemical pathways, influencing cellular processes such as enzyme activity and receptor binding.

Key Mechanisms:

- Hydrogen Bonding : The amino group can engage in hydrogen bonding with proteins and enzymes.

- Ionic Interactions : The hydroxyl group may facilitate ionic interactions with negatively charged residues in target proteins.

- Stereochemistry Effects : The specific stereochemistry of the compound can affect its reactivity and selectivity towards biological targets.

Biological Activity

Research indicates that the compound exhibits several pharmacological properties:

- Antihypertensive Activity : Studies have shown that this compound can lower blood pressure effectively in animal models. In anesthetized cats, administration of doses as low as 10 mg/kg resulted in a significant decrease in blood pressure within 5–10 minutes.

- Neurotransmitter Interaction : Similar compounds have been noted for their ability to interact with neurotransmitter systems. This suggests potential applications in treating mood disorders and other psychiatric conditions.

Case Studies

-

Study on Antihypertensive Effects :

- Objective : To evaluate the blood pressure-lowering effects of this compound.

- Methodology : Administered intravenously to anesthetized cats.

- Results : Demonstrated comparable efficacy to hexamethonium bromide in reducing blood pressure but showed reduced activity in blocking nerve stimulation-induced contractions.

-

Pharmacological Profile Review :

- Objective : To assess the pharmacological properties of cyclobutane derivatives.

- Findings : The compound was found to exhibit significant affinity for serotonin and dopamine receptors, which are critical for mood regulation.

Comparative Analysis

A comparative analysis of this compound with related compounds reveals differences in biological activity based on structural variations:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| trans-3-Amino-2,2,4,4-tetramethyl-cyclobutanol | C8H17NO | Exhibits antihypertensive effects |

| cis-3-Amino-1-methylcyclobutanecarboxylic acid | C6H13NO2 | Different configuration leads to altered biological activity |

| 3-(Dimethylamino)cyclobutanol | C6H13NO | Notable for interactions with neurotransmitter systems |

Propriétés

IUPAC Name |

3-amino-2,2,4,4-tetramethylcyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)5(9)8(3,4)6(7)10;/h5-6,10H,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBBKCTTZDWDRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1O)(C)C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.